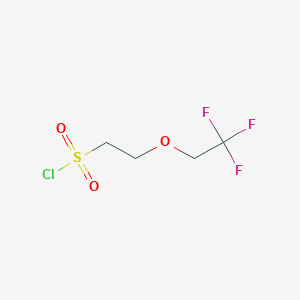

2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride

CAS No.: 212190-18-6

Cat. No.: VC4418856

Molecular Formula: C4H6ClF3O3S

Molecular Weight: 226.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 212190-18-6 |

|---|---|

| Molecular Formula | C4H6ClF3O3S |

| Molecular Weight | 226.59 |

| IUPAC Name | 2-(2,2,2-trifluoroethoxy)ethanesulfonyl chloride |

| Standard InChI | InChI=1S/C4H6ClF3O3S/c5-12(9,10)2-1-11-3-4(6,7)8/h1-3H2 |

| Standard InChI Key | BLEGLFNPVBSABR-UHFFFAOYSA-N |

| SMILES | C(CS(=O)(=O)Cl)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 2-(2,2,2-trifluoroethoxy)ethanesulfonyl chloride, with a systematic structure comprising a two-carbon chain linking the sulfonyl chloride () and trifluoroethoxy () groups. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 212190-18-6 |

| Molecular Formula | |

| Molecular Weight | 226.59 g/mol |

| SMILES | C(CS(=O)(=O)Cl)OCC(F)(F)F |

| InChI Key | BLEGLFNPVBSABR-UHFFFAOYSA-N |

The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions, while the trifluoroethoxy moiety contributes steric and electronic effects that influence reactivity.

Synthesis and Reaction Mechanisms

Primary Synthetic Route

The synthesis of 2-(2,2,2-trifluoroethoxy)ethanesulfonyl chloride involves a two-step process:

-

Formation of 2-(2,2,2-Trifluoroethoxy)ethanethiol:

is prepared via nucleophilic substitution between 2,2,2-trifluoroethanol and 2-mercaptoethanol. -

Oxidation to Sulfonyl Chloride:

The thiol intermediate is oxidized using chlorine gas () in aqueous HCl, yielding the sulfonyl chloride:Reaction conditions (temperature, solvent) are critical to minimizing side reactions such as over-oxidation or hydrolysis.

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile displacement with nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters:

This reactivity is exploited in drug discovery to create covalent inhibitors targeting enzymes like kinases .

Electrophilic Aromatic Substitution

The electron-deficient trifluoroethoxy group directs electrophilic attacks to meta positions in aromatic systems, enabling regioselective functionalization. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl sulfones with enhanced pharmacokinetic properties.

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Fluorinated sulfonyl chlorides exhibit broad-spectrum antimicrobial activity. The trifluoroethoxy group enhances membrane permeability, while the sulfonamide moiety disrupts bacterial folate synthesis. Structure-activity relationship (SAR) studies suggest that increasing fluorine content correlates with improved potency against Gram-positive pathogens .

Covalent Enzyme Inhibitors

The electrophilic sulfonyl chloride group forms irreversible bonds with cysteine residues in enzyme active sites. For instance, derivatives of this compound have been used to develop covalent FGFR1 kinase inhibitors, demonstrating nanomolar IC values in preclinical models .

Industrial and Material Science Applications

Polymer Modification

Incorporating 2-(2,2,2-trifluoroethoxy)ethanesulfonyl chloride into polymers enhances thermal stability and chemical resistance. Copolymerization with styrene or acrylates yields materials suitable for fuel cell membranes and corrosion-resistant coatings.

Surfactants and Emulsifiers

The compound’s amphiphilic structure (hydrophobic trifluoroethyl group and hydrophilic sulfonyl chloride) makes it effective in formulating fluorosurfactants for firefighting foams and oil-repellent coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume